Cas no 1213093-30-1 (5-fluoro-2-methoxy-3-[(2R)-pyrrolidin-2-yl]pyridine)
![5-fluoro-2-methoxy-3-[(2R)-pyrrolidin-2-yl]pyridine structure](https://ja.kuujia.com/scimg/cas/1213093-30-1x500.png)
5-fluoro-2-methoxy-3-[(2R)-pyrrolidin-2-yl]pyridine 化学的及び物理的性質
名前と識別子
-
- (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine
- IYJLJHGSNXDVPN-SECBINFHSA-N
- 5-fluoro-2-methoxy-3-[(2R)-pyrrolidin-2-yl]pyridine
- 1213093-30-1
- SCHEMBL945109
- (R)-5-Fluoro-2-methoxy-3-(2-pyrrolidinyl)pyridine
- 3-((2R)PYRROLIDIN-2-YL)-5-FLUORO-2-METHOXYPYRIDINE
- DB-139776
- N14329
-
- MDL: MFCD11863998
- インチ: 1S/C10H13FN2O/c1-14-10-8(5-7(11)6-13-10)9-3-2-4-12-9/h5-6,9,12H,2-4H2,1H3/t9-/m1/s1
- InChIKey: IYJLJHGSNXDVPN-SECBINFHSA-N
- ほほえんだ: FC1=CN=C(C(=C1)[C@H]1CCCN1)OC
計算された属性
- せいみつぶんしりょう: 196.10119120g/mol
- どういたいしつりょう: 196.10119120g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.2
- 疎水性パラメータ計算基準値(XlogP): 1.1
5-fluoro-2-methoxy-3-[(2R)-pyrrolidin-2-yl]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY250068-1g |
(R)-5-Fluoro-2-methoxy-3-(2-pyrrolidinyl)pyridine |
1213093-30-1 | ≥95% | 1g |
¥6400.0 | 2023-09-15 | |
TRC | F592253-250mg |
5-Fluoro-2-methoxy-3-[(2R)-pyrrolidin-2-yl]pyridine |
1213093-30-1 | 250mg |
$207.00 | 2023-05-18 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96676-1G |
5-fluoro-2-methoxy-3-[(2R)-pyrrolidin-2-yl]pyridine |
1213093-30-1 | 95% | 1g |
¥ 5,002.00 | 2023-04-05 | |
eNovation Chemicals LLC | D919542-1g |
(R)-5-Fluoro-2-methoxy-3-(2-pyrrolidinyl)pyridine |
1213093-30-1 | 95% | 1g |
$825 | 2025-02-18 | |
TRC | F592253-2.5g |
5-Fluoro-2-methoxy-3-[(2R)-pyrrolidin-2-yl]pyridine |
1213093-30-1 | 2.5g |
$ 1200.00 | 2023-09-07 | ||
eNovation Chemicals LLC | D919542-1g |
(R)-5-Fluoro-2-methoxy-3-(2-pyrrolidinyl)pyridine |
1213093-30-1 | 95% | 1g |
$825 | 2024-07-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96676-250MG |
5-fluoro-2-methoxy-3-[(2R)-pyrrolidin-2-yl]pyridine |
1213093-30-1 | 95% | 250MG |
¥ 2,006.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96676-10G |
5-fluoro-2-methoxy-3-[(2R)-pyrrolidin-2-yl]pyridine |
1213093-30-1 | 95% | 10g |
¥ 25,014.00 | 2023-04-05 | |
Ambeed | A255045-1g |
(R)-5-Fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine |
1213093-30-1 | 98% | 1g |
$946.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96676-100MG |
5-fluoro-2-methoxy-3-[(2R)-pyrrolidin-2-yl]pyridine |
1213093-30-1 | 95% | 100MG |
¥ 1,254.00 | 2023-04-05 |
5-fluoro-2-methoxy-3-[(2R)-pyrrolidin-2-yl]pyridine 関連文献
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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10. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
5-fluoro-2-methoxy-3-[(2R)-pyrrolidin-2-yl]pyridineに関する追加情報
5-Fluoro-2-Methoxy-3-[(2R)-Pyrrolidin-2-Yl]Pyridine: A Comprehensive Overview
5-Fluoro-2-methoxy-3-[(2R)-pyrrolidin-2-yl]pyridine is a compound with the CAS registry number 1213093-30-1, which has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural features and potential bioactivity. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse applications in drug discovery and material science.
The molecular structure of 5-fluoro-2-methoxy-3-pyrrolidinylpyridine is characterized by a pyridine ring substituted with a fluorine atom at position 5, a methoxy group at position 2, and a (2R)-pyrrolidinyl group at position 3. The stereochemistry at the pyrrolidine ring is crucial, as it can significantly influence the compound's physical properties, biological activity, and pharmacokinetics. Recent studies have highlighted the importance of stereochemistry in determining the efficacy and selectivity of such compounds in therapeutic applications.
One of the key areas of research involving 5-fluoro-2-methoxy-3-pyrrolidinylpyridine is its potential as a lead compound in drug development. Pyridine derivatives are known for their ability to interact with various biological targets, including enzymes, receptors, and nucleic acids. The presence of electron-withdrawing groups like fluorine and methoxy substituents enhances the compound's ability to participate in hydrogen bonding and π-interactions, which are critical for molecular recognition in biological systems.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of 5-fluoro-2-methoxy-3-pyrrolidinylpyridine with various protein targets. For instance, molecular docking studies have revealed that this compound exhibits promising binding interactions with kinases and G-protein coupled receptors (GPCRs), making it a potential candidate for treating conditions such as cancer, inflammation, and neurodegenerative diseases.
In addition to its therapeutic potential, 5-fluoro-2-methoxy-3-pyrrolidinylpyridine has been explored for its role in chemical synthesis as an intermediate in the construction of more complex molecules. Its pyrrolidine moiety serves as a versatile building block for constructing bioactive compounds with improved pharmacokinetic profiles. Researchers have also investigated its reactivity under various reaction conditions, uncovering novel synthetic pathways that could be valuable in organic synthesis.
The synthesis of 5-fluoro-2-methoxy-3-pyrrolidinylpyridine typically involves multi-step processes that combine principles from both classical organic chemistry and modern catalytic methodologies. Key steps often include Friedel-Crafts alkylation or acylation, followed by substitution reactions to introduce the desired substituents. The stereochemical control during the formation of the pyrrolidine ring is particularly challenging but essential for obtaining the desired enantiomeric excess.
From an analytical standpoint, 5-fluoro-2-methoxy-3-pyrrolidinylpyridine has been characterized using advanced spectroscopic techniques such as NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry. These analyses provide critical insights into the compound's purity, stability, and structural integrity, which are vital for both academic research and industrial applications.
Looking ahead, ongoing research on 5-fluoro-2-methoxy-3-pyrrolidinylpyridine is focused on optimizing its bioavailability and minimizing potential off-target effects. Preclinical studies are being conducted to evaluate its toxicity profile, pharmacokinetics, and efficacy in animal models of disease. Furthermore, collaborative efforts between chemists and biologists are paving the way for the discovery of novel analogs that could enhance the therapeutic index of this compound.
In conclusion, 5-fluoro-2-methoxy-3-pyrrolidinylpyridine (CAS No: 1213093-30) represents a promising molecule with multifaceted applications in chemistry and pharmacology. Its unique structure, coupled with advancements in synthetic and computational methods, positions it as a valuable tool for advancing drug discovery and chemical innovation.
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